molecular formula C32H28N2O4 B3826227 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE

2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE

Cat. No.: B3826227
M. Wt: 504.6 g/mol
InChI Key: FZOIKURNVXKGTK-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by multiple aromatic rings and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE likely involves multi-step organic reactions. Key steps may include:

  • Formation of the amide bonds through condensation reactions.
  • Introduction of the methyl groups via alkylation reactions.
  • Assembly of the aromatic rings through Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Industrial production of such a complex compound would require optimized reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Control of reaction temperature and pressure to maintain stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced amide or aromatic ring structures.

    Substitution: Particularly electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE could have several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.

    Industry: Use in the production of advanced materials or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action for 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylprop-2-enamide: Shares the amide and aromatic ring structure but lacks the additional methyl and phenyl groups.

    2-Methylprop-2-enamide: Similar in having the methylprop-2-enamide moiety but simpler in structure.

    N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-Methylprop-2-enamido)phenyl]-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoyl]phenyl}prop-2-enamide: Very similar but with slight variations in the substituents on the aromatic rings.

Uniqueness

The uniqueness of 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE lies in its specific arrangement of functional groups and aromatic rings, which could confer unique chemical properties and biological activities not seen in simpler analogs.

Properties

IUPAC Name

2-methyl-N-[3-[(E)-3-[4-[(E)-3-[3-(2-methylprop-2-enoylamino)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O4/c1-21(2)31(37)33-27-9-5-7-25(19-27)29(35)17-15-23-11-13-24(14-12-23)16-18-30(36)26-8-6-10-28(20-26)34-32(38)22(3)4/h5-20H,1,3H2,2,4H3,(H,33,37)(H,34,38)/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOIKURNVXKGTK-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE

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